Dibenzofuran 2-Oxoacetic Acid
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Overview
Description
Dibenzofuran 2-Oxoacetic Acid is a derivative of dibenzofuran, a heterocyclic organic compound with two benzene rings fused to a central furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran derivatives typically involves creating the C–O bond of the furan ring or cyclizing diarylether derivatives . For Dibenzofuran 2-Oxoacetic Acid, specific synthetic routes and reaction conditions are not extensively documented, but general methods for dibenzofuran derivatives can be applied. These methods include:
Free Radical Cyclization Cascade: This method is used to construct complex benzofuran derivatives and involves unique free radical cyclization.
Proton Quantum Tunneling: This method constructs benzofuran rings with fewer side reactions and high yield.
Industrial Production Methods
Industrial production methods for dibenzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Dibenzofuran derivatives undergo various chemical reactions, including:
Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in di lithiation.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Halogenation: Using halogens like chlorine or bromine.
Friedel-Crafts Reactions: Using catalysts like aluminum chloride.
Lithiation: Using butyl lithium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce halogenated dibenzofuran derivatives, while Friedel-Crafts reactions can introduce various substituents onto the dibenzofuran ring.
Scientific Research Applications
Dibenzofuran derivatives, including Dibenzofuran 2-Oxoacetic Acid, have numerous scientific research applications due to their biological activities :
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their antibacterial, anti-tumor, anti-oxidative, and anti-viral activities.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Dibenzofuran 2-Oxoacetic Acid involves its interaction with molecular targets and pathways in biological systems
Interaction with Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Binding to Receptors: Modulating receptor activity to exert therapeutic effects.
Free Radical Scavenging: Acting as antioxidants to neutralize free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dibenzofuran 2-Oxoacetic Acid include other dibenzofuran derivatives and benzofuran compounds :
Amiodarone: An antiarrhythmic drug.
Angelicin: A compound with anti-inflammatory properties.
Bergapten: Used in dermatological treatments.
Nodekenetin: An anticancer agent.
Xanthotoxin: Used in the treatment of skin disorders.
Usnic Acid: An antibiotic and antifungal agent.
Uniqueness
This compound is unique due to its specific structure and potential applications in various fields. Its unique properties and reactivity make it a valuable compound for scientific research and industrial applications.
Biological Activity
Dibenzofuran 2-Oxoacetic Acid is a synthetic compound derived from dibenzofuran, notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
This compound has the molecular formula C13H10O3 and features a unique structure combining dibenzofuran with an oxoacetic acid functional group. The synthesis typically involves acylation reactions, often starting from dibenzofuran derivatives, followed by hydrolysis to yield the final product.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Interaction : The compound can inhibit or activate specific enzymes involved in metabolic pathways, potentially impacting processes related to cardiovascular health.
- Receptor Modulation : It may bind to receptors, modulating their activity and influencing therapeutic outcomes.
- Antioxidant Properties : The compound exhibits free radical scavenging abilities, which can mitigate oxidative stress in biological systems.
Biological Activities
Research has indicated several biological activities associated with this compound and its derivatives:
- Antibacterial Activity : Various studies have shown that dibenzofuran derivatives possess antibacterial properties, making them candidates for pharmaceutical development against bacterial infections.
- Anti-tumor Effects : Some derivatives have been investigated for their potential anti-cancer activities, particularly in targeting specific cancer cell lines .
- Cardiovascular Applications : Preliminary studies suggest that this compound may have therapeutic applications in managing cardiovascular diseases through enzyme inhibition.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antibacterial | Effective against various bacterial strains | |
Anti-tumor | Inhibitory effects on specific cancer cell lines | |
Cardiovascular | Potential for enzyme inhibition |
Case Study: Anticancer Activity
A study conducted on the anti-tumor effects of dibenzofuran derivatives highlighted their ability to induce apoptosis in cancer cells. The research focused on the structural modifications that enhance binding affinity to cancer-related enzymes. Results indicated a significant reduction in cell viability in treated groups compared to controls, demonstrating the therapeutic potential of these compounds against cancer .
Spectroscopic Analysis
Spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) have been employed to characterize the functional groups and molecular interactions of this compound. These analyses provide insights into the compound's reactivity and potential biological interactions.
Properties
IUPAC Name |
2-dibenzofuran-2-yl-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13(14(16)17)8-5-6-12-10(7-8)9-3-1-2-4-11(9)18-12/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKWDMHCKDMRKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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